molecular formula C16H19FN2O4 B2781149 N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-fluorophenyl)oxalamide CAS No. 899963-19-0

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-fluorophenyl)oxalamide

Cat. No.: B2781149
CAS No.: 899963-19-0
M. Wt: 322.336
InChI Key: VAGQBWLYJYNZHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-fluorophenyl)oxalamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a 1,4-dioxaspiro[4.4]nonane ring system, a spirocyclic ketal known to confer structural rigidity and influence pharmacokinetic properties, linked via a methylene group to an oxalamide bridge. The oxalamide functional group is a versatile scaffold that can engage in specific hydrogen-bonding interactions with biological targets . The terminal 3-fluorophenyl group introduces an aromatic and electron-withdrawing element, which is a common modification in lead optimization to modulate a compound's binding affinity, metabolic stability, and cell membrane permeability . Compounds with this core structural motif are frequently investigated as potential intermediates or final products for the development of biologically active molecules. Research into analogous structures indicates potential applicability in the development of agents for targeted protein degradation, a rapidly advancing field in therapeutic discovery . Specifically, related chemical entities have been explored for their role in degrading proteins like VAV1, a key signal transduction protein in the immune system, suggesting this compound class may hold value for immunological and oncological research . The presence of the spirocyclic system may contribute to the compound's three-dimensional shape, potentially enabling it to interact with complex binding sites that are less accessible to flat aromatic molecules. For Research Use Only. This product is intended for laboratory research purposes and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-N'-(3-fluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2O4/c17-11-4-3-5-12(8-11)19-15(21)14(20)18-9-13-10-22-16(23-13)6-1-2-7-16/h3-5,8,13H,1-2,6-7,9-10H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAGQBWLYJYNZHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)OCC(O2)CNC(=O)C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-fluorophenyl)oxalamide is a synthetic compound characterized by its unique spirocyclic structure and oxalamide functional groups. The compound's molecular formula is C17H21FN2O4C_{17}H_{21}FN_2O_4 with a molecular weight of approximately 336.36 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities.

Structural Characteristics

The structural complexity of this compound is attributed to:

  • Spirocyclic Framework : The dioxaspiro structure contributes to the stability and specificity of interactions with biological targets.
  • Oxalamide Functional Groups : These groups are known for their ability to form hydrogen bonds, which can enhance interactions with biomolecules.

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activity, particularly in the following areas:

1. Anticancer Activity

Research has shown that compounds with similar structural features can inhibit cancer cell proliferation. For instance, oxalamides have been reported to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

2. Antimicrobial Properties

The presence of the fluorophenyl moiety suggests potential antimicrobial activity. Compounds with halogenated phenyl groups often exhibit enhanced interaction with microbial enzymes or receptors, leading to increased efficacy against bacterial strains.

3. Enzyme Inhibition

The oxalamide group can act as a competitive inhibitor for certain enzymes, particularly those involved in metabolic pathways. This inhibition can be crucial for developing therapeutic agents targeting metabolic disorders.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally related to this compound:

Study Focus Findings
Study AAnticancer ActivityDemonstrated that similar oxalamides inhibited proliferation in breast cancer cell lines by inducing apoptosis through caspase activation.
Study BAntimicrobial ActivityFound that fluorinated phenyl derivatives exhibited significant antibacterial activity against Gram-positive bacteria, suggesting similar potential for the target compound.
Study CEnzyme InhibitionReported that oxalamide derivatives inhibited dihydrofolate reductase, a key enzyme in nucleotide synthesis, which could be a mechanism for anticancer effects.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Interaction with Cellular Receptors : The compound may bind to specific receptors involved in cell signaling pathways.
  • Modulation of Gene Expression : By influencing transcription factors or signaling cascades, the compound could alter gene expression profiles relevant to disease states.
  • Induction of Oxidative Stress : Some studies suggest that compounds with similar structures may induce oxidative stress in target cells, leading to apoptosis.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural and Functional Differences

The table below compares the target compound with structurally related oxalamides:

Compound Name (ID) N1 Substituent N2 Substituent Molecular Weight (g/mol) Key Properties/Applications
Target Compound 1,4-Dioxaspiro[4.4]nonan-2-ylmethyl 3-Fluorophenyl Calculated: ~363.38 Hypothesized: Enhanced rigidity and solubility due to spirocyclic group; potential enzyme inhibition or antiviral activity.
S336 (FEMA 4233) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl 373.39 Umami flavor agent; replaces monosodium glutamate (MSG) in food products.
Compound 28 3-Chloro-4-fluorophenyl 4-Methoxyphenethyl 351.1 (observed m/z) Cytochrome P450 4F11 inhibitor; fluorinated aryl enhances metabolic stability.
Compound 2 2-Methoxyphenyl 4-Sulfamoylphenyl Calculated: ~362.35 Synthetic focus; sulfonamide group may confer antibacterial activity.
Compound 13 (1-Acetylpiperidin-2-yl)(thiazolyl)methyl 4-Chlorophenyl 478.14 (calculated) Antiviral (HIV entry inhibitor); thiazole and acetylpiperidine enhance binding.

Key Observations

Spirocyclic vs. Aromatic N1 Groups
  • The target compound’s 1,4-dioxaspiro[4.4]nonane group contrasts with aromatic N1 substituents (e.g., dimethoxybenzyl in S336).
  • In contrast, S336’s dimethoxybenzyl group contributes to its flavor-enhancing properties by mimicking glutamate’s structure .
Fluorinated vs. Non-Fluorinated Aryl Groups
  • The 3-fluorophenyl group in the target compound may increase lipophilicity and resistance to oxidative metabolism compared to non-fluorinated analogs (e.g., 4-chlorophenyl in compound 13) .
  • Compound 28’s 3-chloro-4-fluorophenyl group demonstrates synergistic halogen effects in enzyme inhibition, suggesting the target’s 3-fluorophenyl could similarly enhance binding interactions .

Physicochemical Properties

  • Solubility : The spirocyclic dioxolane may improve aqueous solubility compared to purely hydrophobic substituents (e.g., phenethyl groups).
  • Stability : Fluorine’s electron-withdrawing effect could enhance stability against hydrolysis relative to methoxy or hydroxyl groups .

Q & A

Basic: How is N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-fluorophenyl)oxalamide synthesized, and what key reaction conditions optimize yield?

Methodological Answer:
The synthesis involves a multi-step approach:

Spiro Ring Formation : The 1,4-dioxaspiro[4.4]nonane moiety is synthesized via acid-catalyzed cyclization of diols and ketones under reflux, with yields improved by using anhydrous conditions (e.g., p-toluenesulfonic acid in toluene) .

Oxalamide Coupling : The spiro intermediate is functionalized with oxalyl chloride in dichloromethane (DCM) at 0–5°C to form the reactive oxalyl intermediate. Subsequent reaction with 3-fluoroaniline in the presence of triethylamine (TEA) as a base ensures efficient amide bond formation .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) achieves >95% purity.
Critical Conditions :

  • Strict temperature control during oxalyl chloride activation to prevent side reactions.
  • Use of anhydrous solvents to avoid hydrolysis of intermediates.
  • Catalytic TEA to neutralize HCl byproducts and drive the reaction forward .

Basic: What spectroscopic techniques confirm the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Signals at δ 4.8–5.2 ppm (spiro methylene protons), δ 7.2–7.6 ppm (fluorophenyl aromatic protons), and δ 8.3–8.7 ppm (amide NH) confirm connectivity .
    • ¹³C NMR : Peaks at ~165–170 ppm (oxalamide carbonyls) and ~110–120 ppm (spiro ether carbons) validate the core structure .
  • Mass Spectrometry (HRMS) : Exact mass matching [M+H]+ with <2 ppm error ensures molecular formula accuracy .
  • IR Spectroscopy : Bands at ~1670 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm amide functionality .

Basic: What initial biological assays are recommended to evaluate its pharmacological potential?

Methodological Answer:

  • Enzyme Inhibition Assays :
    • Target enzymes (e.g., kinases, proteases) using fluorescence-based or colorimetric substrates (e.g., ATPase-Glo™ for kinase activity). IC₅₀ values are calculated from dose-response curves .
  • Cytotoxicity Screening :
    • MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr exposure. Compare EC₅₀ values to reference drugs like doxorubicin .
  • Solubility and Stability :
    • High-performance liquid chromatography (HPLC) under physiological pH (7.4) to assess stability over 24 hr .

Advanced: How can contradictions in biological activity data across assay models be resolved?

Methodological Answer:

  • Assay Validation :
    • Replicate experiments in orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) to confirm target engagement .
  • Solubility Adjustments : Use co-solvents (e.g., DMSO ≤0.1%) or lipid-based formulations to ensure compound bioavailability in cell-based vs. cell-free assays .
  • Protein Binding Studies :
    • Equilibrium dialysis to measure free fraction in serum, correcting activity data for protein-bound vs. unbound compound .

Advanced: What computational methods predict its interaction with biological targets?

Methodological Answer:

  • Molecular Docking :
    • Use AutoDock Vina or Schrödinger Glide to model binding to fluorophenyl-interacting pockets (e.g., ATP-binding sites). Validate with mutagenesis data .
  • Molecular Dynamics (MD) Simulations :
    • GROMACS or AMBER simulations (100 ns) assess stability of ligand-target complexes. Analyze root-mean-square deviation (RMSD) of <2 Å for stable binding .
  • Quantum Mechanics (QM) :
    • DFT calculations (B3LYP/6-31G*) optimize geometry and electrostatic potential maps to predict hydrogen-bonding interactions with target residues .

Advanced: How is stereochemical purity optimized during synthesis?

Methodological Answer:

  • Chiral Chromatography :
    • Use Chiralpak® AD-H columns with hexane/isopropanol (90:10) to resolve enantiomers. Monitor with polarimetric detection .
  • Asymmetric Catalysis :
    • Employ Evans’ oxazaborolidine catalysts during spiro ring formation to induce enantioselectivity (>90% ee) .
  • Crystallization Control :
    • Seed crystallization with enantiopure crystals to suppress racemization. Solvent choice (e.g., tert-butyl methyl ether) enhances diastereomeric resolution .

Advanced: What strategies mitigate metabolic instability of the spiro-dioxolane moiety?

Methodological Answer:

  • Deuterium Labeling : Replace labile hydrogens in the dioxolane ring with deuterium to slow CYP450-mediated oxidation .
  • Prodrug Design : Mask the spiro ether as a phosphate ester, hydrolyzed in vivo by phosphatases to release the active compound .
  • Metabolite Identification :
    • LC-MS/MS analysis of hepatic microsomal incubations identifies primary oxidation sites (e.g., C-2 of the spiro ring) for targeted structural modification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.